molecular formula C18H12ClF2N3O3S B14988868 5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B14988868
M. Wt: 423.8 g/mol
InChI Key: BAXGQLRHNDEICH-UHFFFAOYSA-N
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Description

5-CHLORO-N-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Fluorophenyl Groups: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate fluorophenyl boronic acids or stannanes.

    Final Amidation: The carboxamide group can be introduced through amidation reactions using suitable amines and coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methanesulfonyl group, forming sulfone derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, converting them to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyrimidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).

Major Products

The major products would depend on the specific reactions but could include various substituted pyrimidines, sulfonamides, and fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infectious diseases.

    Industry: Possible use in materials science or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Interacting with DNA/RNA: Intercalating into DNA/RNA strands, affecting replication or transcription processes.

    Modulating Receptors: Binding to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-FLUOROPHENYL-PYRIMIDINE: Lacks the methanesulfonyl group.

    N-(2-FLUOROPHENYL)-PYRIMIDINE-4-CARBOXAMIDE: Lacks the 5-chloro and methanesulfonyl groups.

Uniqueness

The presence of both fluorophenyl and methanesulfonyl groups in 5-CHLORO-N-(2-FLUOROPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE might confer unique properties, such as enhanced biological activity or specific binding affinities.

Properties

Molecular Formula

C18H12ClF2N3O3S

Molecular Weight

423.8 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H12ClF2N3O3S/c19-12-9-22-18(28(26,27)10-11-5-1-2-6-13(11)20)24-16(12)17(25)23-15-8-4-3-7-14(15)21/h1-9H,10H2,(H,23,25)

InChI Key

BAXGQLRHNDEICH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl)F

Origin of Product

United States

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